3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol
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Overview
Description
3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidine derivative. One common method includes the use of a reductive amination reaction where the phenylpiperazine is reacted with a pyrrolidine aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenated derivatives of the compound can be used as intermediates for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the context of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(Dimethylamino)butyric acid hydrochloride
- 1-Piperidinepropionic acid
Uniqueness
3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a phenylpiperazine moiety. This unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(6-7-16-12-15)13-17-8-10-18(11-9-17)14-4-2-1-3-5-14/h1-5,16,19H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDMOBMZXULALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2CCN(CC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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